N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
Description
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 1-position and a cyclohexanecarboxamide group at the 5-position. The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system known for its role in kinase inhibition, particularly targeting proteins like EGFR (epidermal growth factor receptor) and IGF-1R (insulin-like growth factor 1 receptor) . The 3-chlorophenyl moiety enhances lipophilicity and may influence binding affinity, while the cyclohexanecarboxamide group contributes to conformational flexibility and hydrogen-bonding interactions with target enzymes .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h4,7-12H,1-3,5-6H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDSQLVRIJUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can modify the oxo group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can be performed using reagents like thionyl chloride or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Thionyl chloride, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-(1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide, while reduction can yield N-(1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide .
Scientific Research Applications
Biological Activities
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide has been studied for various biological activities:
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The mechanism of action often involves:
- Inhibition of Kinases : This compound may inhibit specific kinases involved in tumor cell growth and proliferation.
- Induction of Apoptosis : Studies have shown that it can trigger programmed cell death in cancer cells.
Case Study: Cytotoxic Effects
In vitro studies evaluating the cytotoxic effects on cancer cell lines demonstrated:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Protein Kinases : Inhibition can affect signaling pathways critical for cancer progression.
- Other Enzymatic Targets : Further research is needed to identify additional targets.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate anticancer activity | Different substituents |
| Compound B | Anticonvulsant | Known for its action on glutamate receptors |
| Compound C | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1. EGFR Inhibition and Apoptosis Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | EGFR IC50 (µM) | Apoptosis Activity (vs. Control) |
|---|---|---|
| 234 | N/A | Moderate |
| 235 | N/A | Highest |
| 237 | 0.186 | Lowest |
| Erlotinib | 0.03 | N/A |
Source: Adapted from Horchani et al. (2021)
The target compound’s cyclohexanecarboxamide group may improve solubility compared to smaller substituents (e.g., methyl or phenyl groups), though potency trade-offs require further investigation.
Cyclohexanecarboxamide-Containing Analogs
The cyclohexanecarboxamide moiety is present in diverse bioactive molecules:
- N-(3-Chlorophenyl)cyclohexanecarboxamide (10) : Synthesized via reaction of cyclohexylsilicate with 3-chlorophenyl isocyanate (60% yield, m.p. 113–116°C). While lacking the pyrazolo[3,4-d]pyrimidine core, its synthesis methodology informs scalable routes for the target compound .
- Y27632: A Rho kinase inhibitor with the structure R-(+)-trans-N-[4-pyridyl]-4-[1-aminoethyl]-cyclohexanecarboxamide. This highlights the scaffold’s versatility in targeting non-EGFR kinases .
Table 2. Physical Properties of Cyclohexanecarboxamide Derivatives
| Compound | Melting Point (°C) | Synthesis Yield (%) |
|---|---|---|
| Target Compound | Not Reported | Not Reported |
| N-(3-Chlorophenyl)cyclohexanecarboxamide (10) | 113–116 | 60 |
| Y27632 | Not Reported | Not Reported |
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
- 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide : Features an N-methylacetamide side chain (CAS 778623-11-3), demonstrating the scaffold’s tolerance for smaller, polar substituents .
Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of a chlorophenyl group and a cyclohexanecarboxamide moiety enhances its lipophilicity and may influence its interaction with various biological targets. Its molecular formula is with a molecular weight of approximately 353.82 g/mol.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O |
| Molecular Weight | 353.82 g/mol |
| CAS Number | 919842-30-1 |
Kinase Inhibition
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class, including this compound, exhibit kinase inhibitory activity . Kinases are pivotal in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer treatment.
- Target Kinases : Preliminary studies suggest that this compound may inhibit several kinases involved in cancer progression, including Aurora kinase and JAK2. These kinases are crucial for cell division and survival, making them attractive targets for anticancer therapies .
Anti-Cancer Activity
The compound has been evaluated for its anti-cancer properties through various in vitro studies:
- Cell Lines Tested : It has shown promising results against different cancer cell lines, notably A549 (lung cancer) and HCT-116 (colon cancer). The compound's ability to induce apoptosis (programmed cell death) and arrest the cell cycle at critical phases (S and G2/M) has been documented .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.21 | Induction of apoptosis |
| HCT-116 | 19.56 | Cell cycle arrest |
Apoptosis Induction
Flow cytometric analyses have demonstrated that the compound can significantly increase the BAX/Bcl-2 ratio , indicating an enhancement in pro-apoptotic signaling pathways . This effect is critical for the development of therapeutic agents aimed at inducing cancer cell death.
Study on Pyrazolo[3,4-d]pyrimidine Derivatives
Recent studies have synthesized new derivatives of pyrazolo[3,4-d]pyrimidine to explore their efficacy as epidermal growth factor receptor inhibitors (EGFRIs) . One notable derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form . Such findings highlight the potential of derivatives like this compound in targeting resistant forms of cancer.
Interaction Studies
Molecular docking studies have been employed to understand how this compound interacts with its targets at the molecular level. These studies indicate that the unique substitution pattern enhances binding affinity compared to other similar compounds .
Q & A
Q. Methodological Answer :
- Structural Confirmation :
- -/-NMR : Assign peaks for the pyrazolo-pyrimidinone core (e.g., aromatic protons at δ 7.2–8.5 ppm) and cyclohexane carboxamide (e.g., cyclohexyl CH at δ 1.2–2.1 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H] with <5 ppm error .
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Adjust mobile phase pH to 3–4 (with formic acid) to enhance peak resolution .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Management : Segregate halogenated byproducts (e.g., chloro intermediates) in designated containers for incineration. Neutralize acidic/basic waste before disposal .
- Emergency Response : In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate solution to neutralize potential irritants .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for this compound?
Q. Methodological Answer :
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) using a 2 factorial approach. For example, vary reaction temperature (60–100°C) and solvent (DMF:DMSO ratio) to maximize yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. catalyst concentration) to identify optimal conditions. Use software like Minitab or JMP for quadratic model fitting .
Case Study : A study on similar pyrazolo-pyrimidinones achieved 89% yield by optimizing DMF content (70%) and reaction time (8 hours) via central composite design .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Methodological Answer :
- Orthogonal Assays : Validate target engagement (e.g., kinase inhibition) using both biochemical (e.g., fluorescence polarization) and cellular assays (e.g., Western blot for downstream biomarkers) .
- Control Experiments : Rule out off-target effects by testing against structurally related but inactive analogs (e.g., removing the 3-chlorophenyl group) .
- Data Normalization : Account for batch-to-batch variability in compound purity by normalizing bioactivity data to HPLC-measured purity (e.g., IC corrected for 95% purity) .
Advanced: What computational methods aid in predicting the reactivity of this compound in novel reactions?
Q. Methodological Answer :
- Quantum Mechanics (QM) : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in electrophilic substitutions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO solvation shells) to model reaction pathways for amide bond formation .
Case Study : A recent study on pyrazolo-pyrimidinones used transition-state modeling to predict 85% regioselectivity for N5 substitution, validated experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
